4-[(2-Nitrophenyl)sulfonyl]thiomorpholine
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Overview
Description
4-(2-Nitrobenzenesulfonyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur. It is characterized by the presence of a thiomorpholine ring substituted with a 2-nitrobenzenesulfonyl group. This compound is of significant interest due to its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzenesulfonyl)thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrobenzenesulfonyl)thiomorpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products:
Reduction: 4-(2-Aminobenzenesulfonyl)thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
4-(2-Nitrobenzenesulfonyl)thiomorpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-nitrobenzenesulfonyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar in structure but with a different position of the nitro group.
Morpholine: Lacks the sulfur atom, making it less lipophilic and less prone to oxidation.
Thiomorpholine: The parent compound without the nitrobenzenesulfonyl group
Uniqueness: 4-(2-Nitrobenzenesulfonyl)thiomorpholine is unique due to the presence of both the nitro and sulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H12N2O4S2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-(2-nitrophenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C10H12N2O4S2/c13-12(14)9-3-1-2-4-10(9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2 |
InChI Key |
RQRSQGACLSPNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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